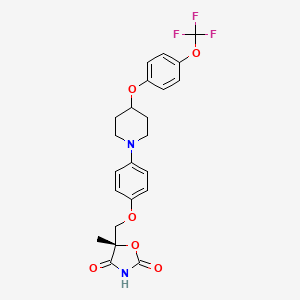
Delamanid metabolite M8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delamanid metabolite M8 is one of the eight metabolites produced by the cleavage of the imidazooxazole moiety of delamanid, a novel anti-tuberculosis drug. Delamanid is primarily used to treat multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The metabolite M8 is formed in the plasma after repeated oral administration of delamanid .
Preparation Methods
The preparation of delamanid metabolite M8 involves the metabolic cleavage of the imidazooxazole moiety of delamanid. This process is catalyzed by plasma albumin in vitro . The synthetic routes and reaction conditions for the industrial production of delamanid and its metabolites are complex and involve multiple steps, including hydroxylation and oxidation reactions .
Chemical Reactions Analysis
Delamanid metabolite M8 undergoes various chemical reactions, including:
Oxidation: The hydroxylation of the oxazole moiety of delamanid leads to the formation of M8.
Reduction: Delamanid can be reduced to form different metabolites, including M8.
Substitution: The imidazooxazole moiety of delamanid can undergo substitution reactions to form M8.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, particularly CYP3A4, which play a significant role in the oxidation process . The major products formed from these reactions are various metabolites, including M8, which is one of the primary metabolites of delamanid .
Scientific Research Applications
Metabolic Pathway
The metabolic pathways of Delamanid include:
- Hydroxylation : Conversion to various hydroxylated metabolites.
- Deamination : Leading to the formation of M4 and subsequent metabolites.
- Formation of M8 : Resulting from oxidation processes involving the oxazole moiety .
Pharmacokinetics of M8
Research indicates that the pharmacokinetics of Delamanid and its metabolites, including M8, are characterized by a one-compartment model with linear elimination. The terminal half-life of M8 is notably longer than that of Delamanid itself, suggesting prolonged activity in the body .
Treatment of MDR-TB
Delamanid and its metabolite M8 have been studied extensively for their efficacy in treating MDR-TB. Clinical trials have shown that patients receiving Delamanid, in combination with other anti-TB medications, experience significant improvements in treatment outcomes. For instance:
- A study reported a culture conversion rate of 79% among patients treated with Delamanid compared to lower rates in those who did not receive it .
- Another trial demonstrated a mortality rate reduction to 1% in patients treated with Delamanid over six months .
Case Studies
- Phase II Study : Involving 481 patients with pulmonary MDR-TB, where treatment with Delamanid resulted in higher rates of sputum transformation compared to placebo .
- Long-term Efficacy : A South Korean study highlighted that after 24 weeks of treatment with Delamanid, culture conversion rates improved significantly, indicating its effectiveness over extended periods .
Safety Profile
Delamanid and its metabolite M8 have shown favorable safety profiles in clinical settings. Reports indicate minimal serious adverse events during treatment regimens, supporting the long-term use of Delamanid for MDR-TB without significant safety concerns .
Comparative Analysis of Metabolites
| Metabolite | Formation Pathway | Pharmacological Activity | Half-Life |
|---|---|---|---|
| DM-6705 | Primary metabolite | Antimycobacterial activity | 7.8 days |
| M8 | Oxidation of oxazole moiety | Potentially enhances efficacy | Not specified |
Future Research Directions
Further investigations into the specific mechanisms through which M8 exerts its effects are warranted. Understanding the interactions between M8 and other anti-TB agents could lead to optimized treatment regimens for patients with resistant strains. Additionally, exploring the pharmacogenomics related to individual responses to Delamanid and its metabolites may enhance personalized medicine approaches in TB therapy.
Mechanism of Action
The mechanism of action of delamanid metabolite M8 involves the inhibition of mycolic acid synthesis in the bacterial cell wall. Delamanid and its metabolites, including M8, inhibit the synthesis of methoxy- and keto-mycolic acids through the F420 coenzyme mycobacteria system, leading to the generation of nitrous oxide . This disruption of the mycolic acid biosynthesis pathway ultimately results in the elimination of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Delamanid metabolite M8 can be compared with other similar compounds, such as:
Pretomanid: Another nitroimidazole derivative used to treat MDR-TB and XDR-TB.
Bedaquiline: A diarylquinoline used in combination with delamanid for the treatment of MDR-TB.
Isoniazid: A first-line anti-tuberculosis drug that inhibits mycolic acid synthesis.
The uniqueness of this compound lies in its specific metabolic pathway and its role in the inhibition of mycolic acid synthesis through the F420 coenzyme mycobacteria system .
Properties
CAS No. |
1202876-00-3 |
|---|---|
Molecular Formula |
C23H23F3N2O6 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(5S)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C23H23F3N2O6/c1-22(20(29)27-21(30)34-22)14-31-16-4-2-15(3-5-16)28-12-10-18(11-13-28)32-17-6-8-19(9-7-17)33-23(24,25)26/h2-9,18H,10-14H2,1H3,(H,27,29,30)/t22-/m0/s1 |
InChI Key |
GRRLCOLFIQJMNI-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)NC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















